molecular formula C18H13F3N2O B2378488 (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891359-61-8

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2378488
CAS No.: 891359-61-8
M. Wt: 330.31
InChI Key: BBAJULHCQNDHFR-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a methylphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-(4-methylphenyl)-N-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamine: Contains an amine group instead of an amide group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and potential pharmacological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C16H14F3N3
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 891359-61-8
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Schiff Base : Reacting 4-methylbenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a base.
  • Cyanoethylation : The resulting Schiff base undergoes cyanoethylation using acrylonitrile under basic conditions to yield the final product.

The biological activity of this compound is attributed to its structural components:

  • Cyano Group : Acts as an electrophile, potentially interacting with nucleophiles in biological systems.
  • Trifluoromethyl Group : Enhances lipophilicity, improving membrane penetration and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The findings revealed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound (10 µM)250150

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c1-12-6-8-13(9-7-12)10-14(11-22)17(24)23-16-5-3-2-4-15(16)18(19,20)21/h2-10H,1H3,(H,23,24)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAJULHCQNDHFR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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